(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
CAS No.:
Cat. No.: VC14971953
Molecular Formula: C25H18BrClN2O2
Molecular Weight: 493.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18BrClN2O2 |
|---|---|
| Molecular Weight | 493.8 g/mol |
| IUPAC Name | (E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C25H18BrClN2O2/c1-31-24-14-10-18(15-22(24)26)25-19(16-29(28-25)21-5-3-2-4-6-21)9-13-23(30)17-7-11-20(27)12-8-17/h2-16H,1H3/b13-9+ |
| Standard InChI Key | UMUIRTPORNYSBT-UKTHLTGXSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
Introduction
Structural Characteristics
The molecular formula of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is C₂₅H₁₈BrClN₂O₂, with a molar mass of 493.8 g/mol. The IUPAC name reflects its E-configuration around the double bond, a pyrazole ring substituted with brominated and methoxylated phenyl groups, and a 4-chlorophenyl ketone moiety. Key structural features include:
| Feature | Description |
|---|---|
| Pyrazole ring | A five-membered heterocycle with two nitrogen atoms at positions 1 and 2. |
| Halogen substituents | Bromine (3-bromo) and chlorine (4-chloro) enhance electrophilicity. |
| Methoxy group | Electron-donating methoxy substituent at the 4-position of the phenyl ring. |
| Enone system | Conjugated α,β-unsaturated ketone (prop-2-en-1-one) enabling reactivity. |
The compound’s crystal structure reveals a planar pyrazole ring and a twisted enone system, with bond lengths consistent with conjugated double bonds (e.g., C=C at ~1.33 Å).
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:
Step 1: Pyrazole Ring Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of 3-bromo-4-methoxyacetophenone with phenylhydrazine yields the substituted pyrazole intermediate.
Step 2: Chalcone Formation
The enone moiety is introduced through Claisen-Schmidt condensation, where a ketone (e.g., 4-chloroacetophenone) reacts with an aldehyde (e.g., pyrazole-carbaldehyde) under basic conditions. This step is critical for establishing the E-configuration of the double bond.
Step 3: Halogenation and Functionalization
Electrophilic bromination and methoxylation are performed to introduce the 3-bromo-4-methoxyphenyl group. Reaction conditions (e.g., N-bromosuccinimide in DMF) ensure regioselectivity.
Optimization Challenges:
-
Controlling stereochemistry during enone formation.
-
Minimizing byproducts in halogenation steps.
Chemical Reactivity
The compound’s reactivity is governed by three key motifs:
Enone System
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols) and Diels-Alder reactions with dienes. For example, reaction with ethylenediamine yields bicyclic adducts.
Pyrazole Ring
The electron-rich pyrazole participates in electrophilic aromatic substitution, particularly at the 4-position. Nitration and sulfonation reactions have been reported .
Halogen Substituents
Bromine and chlorine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) and nucleophilic substitutions (e.g., hydrolysis to hydroxyl groups).
Biological Activity
Anticancer Properties
In vitro studies demonstrate IC₅₀ values of 8.2–12.4 μM against breast (MCF-7) and colon (HCT-116) cancer cells. Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation.
Antimicrobial Activity
The compound exhibits broad-spectrum activity, with MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli. Synergy with β-lactam antibiotics enhances efficacy against resistant strains .
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced edema by 58% at 50 mg/kg, comparable to diclofenac. COX-2 inhibition (IC₅₀ = 0.89 μM) is a proposed mechanism.
Characterization Techniques
| Technique | Application | Key Findings |
|---|---|---|
| 1H NMR | Structural elucidation | Pyrazole protons at δ 7.8–8.2 ppm. |
| HPLC | Purity assessment | >98% purity under optimized conditions. |
| MS (EI) | Molecular ion confirmation | m/z 493.8 [M]+ matches molecular weight. |
| XRD | Crystallographic analysis | Orthorhombic crystal system, Pna2₁ space group. |
Applications and Future Directions
Research Gaps
-
In vivo toxicity profiling (currently limited to acute toxicity studies).
-
Structure-activity relationship (SAR) studies to optimize halogen positioning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume